molecular formula C16H17N3S B2877846 5-Methyl-3-(2-thienyl)-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile CAS No. 860644-74-2

5-Methyl-3-(2-thienyl)-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile

Cat. No.: B2877846
CAS No.: 860644-74-2
M. Wt: 283.39
InChI Key: MNYWJOTULUCNDY-UHFFFAOYSA-N
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Description

5-Methyl-3-(2-thienyl)-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile: is a complex organic compound featuring a unique tricyclic structure. This compound is notable for its incorporation of a thienyl group, which is a sulfur-containing heterocycle, and a diazatricyclic framework, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(2-thienyl)-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the 2-thienyl group, often through the reaction of thiophene with appropriate substituents under Friedel-Crafts acylation conditions.

    Cyclization: The thienyl intermediate is then subjected to cyclization reactions to form the diazatricyclic core. This step may involve the use of strong acids or bases to facilitate ring closure.

    Functional Group Modification: The final step involves the introduction of the nitrile group and methylation at specific positions on the tricyclic structure. This can be achieved through nucleophilic substitution reactions using reagents like sodium cyanide and methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the carbon positions adjacent to the nitrogen atoms in the diazatricyclic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Sodium cyanide, methyl iodide, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized derivatives of the thienyl group.

    Reduction: Amino derivatives from the reduction of the nitrile group.

    Substitution: Various substituted tricyclic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of tricyclic systems and heterocyclic chemistry.

Biology and Medicine

In biological and medicinal research, derivatives of this compound are explored for their potential pharmacological activities. The presence of the thienyl group suggests possible applications in developing anti-inflammatory or antimicrobial agents.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs), due to its conjugated system and electronic properties.

Mechanism of Action

The mechanism by which 5-Methyl-3-(2-thienyl)-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile exerts its effects is largely dependent on its interaction with molecular targets. The thienyl group can engage in π-π interactions with aromatic residues in proteins, while the diazatricyclic core may interact with nucleophilic sites, influencing enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-methylthiophene and 3-methylthiophene share the thienyl group but lack the complex tricyclic structure.

    Diazatricyclic Compounds: Similar compounds include 1,6-diazabicyclo[4.4.0]decane, which has a simpler bicyclic structure.

Uniqueness

The uniqueness of 5-Methyl-3-(2-thienyl)-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile lies in its combination of a thienyl group with a diazatricyclic framework, providing a distinctive set of chemical and physical properties that are not found in simpler analogs.

This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its synthetic routes, reactivity, applications, and unique characteristics.

Properties

IUPAC Name

5-methyl-3-thiophen-2-yl-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),4-diene-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S/c1-10-12(9-17)14(13-3-2-8-20-13)16-15(18-10)11-4-6-19(16)7-5-11/h2-3,8,11,14,18H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYWJOTULUCNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)C3CCN2CC3)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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